molecular formula C10H16O4 B1353290 (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 3205-35-4

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B1353290
CAS No.: 3205-35-4
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-YUMQZZPRSA-N
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Description

“(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate” is a chemical compound with the molecular formula C8H12O4 . It is also known by other names such as trans-Hexahydrophthalic acid and 1,2-Cyclohexanedicarboxylic acid .


Synthesis Analysis

The compound can be synthesized by catalytic hydrogenation, resolution, and acidification using phthalic anhydride as raw material .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the “this compound” molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with bromine to form 1,2-Dibromocyclohexane .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 172.18, a density of 1.2104 (rough estimate), a melting point of 228-230 °C (lit.), a boiling point of 262.49°C (rough estimate), and a flash point of 200.3°C . It is slightly soluble in acetone and DMSO, and its water solubility is 2g/L at 20 ºC .

Scientific Research Applications

  • Catalytic Hydrogenation Applications

    • The hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate, closely related to (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate, has been effectively performed using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This method achieved a 100% conversion with 99.8% selectivity, demonstrating its efficiency in hydrogenation processes (Shao-kun Zhang et al., 2013).
  • Optical Resolution of Ketones

    • A powerful agent for the optical resolution of ketones, specifically for the resolution of trans dimethyl cyclopentanone-3,4-dicarboxylate, has been developed using a compound closely related to this compound. This shows the compound's potential in chiral chemistry applications (G. Solladié & O. Lohse, 1993).
  • Conformational Studies in Gas-phase Cations

    • Research on the behavior of stereoisomeric cyclohexane dicarboxylates, including dimethyl and diethyl esters, under chemical ionization conditions, reveals insights into the interaction between adjacent ester groups. This study is crucial for understanding the molecular behavior of compounds like this compound in different states (A. Etinger et al., 1993).
  • Synthesis of Monoesters

    • An efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid from dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate has been developed, demonstrating the potential for synthesizing complex organic compounds from simpler esters like this compound (A. Goswami & T. P. Kissick, 2009).
  • Catalytic Activity in Organometallic Reactions

    • Chiral 1,2-diiminophosphoranes synthesized using (1R,2R)-1,2-diaminocyclohexane have been used in palladium-catalyzed asymmetric hydroformylation. This showcases the compound's utility in catalysis and the synthesis of chiral organometallic complexes (M. Sauthier et al., 2000).
  • Synthesis of Bicycloalkanes

    • The compound has been utilized in the synthesis of various bicycloalkanes, demonstrating its versatility as a precursor in the synthesis of complex organic structures (E. W. Della & J. Tsanaktsidis, 1985).
  • Chiral Separation Capacity

    • Mesoporous organic-inorganic spheres with trans-(1R,2R)-bis-(ureido)-cyclohexane covalently bridged in the pore wall have been developed for chiral separation, showcasing the compound's potential in chromatographic applications (G. Zhu et al., 2008).

Safety and Hazards

The compound is classified as an irritant, posing risks to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Methyl acrylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methyl acrylate in the presence of a catalytic amount of hydrochloric acid to form the corresponding Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride in methanol to yield the corresponding diol.", "Step 3: The diol is then converted to the corresponding diacetate by reaction with acetic anhydride in the presence of pyridine.", "Step 4: The diacetate is then hydrolyzed with sodium hydroxide to yield the desired (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate.", "Step 5: The product is purified by extraction with ethyl acetate and drying over sodium sulfate." ] }

CAS No.

3205-35-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

AIACXWOETVLBIA-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC

SMILES

COC(=O)C1CCCCC1C(=O)OC

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC

Origin of Product

United States

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